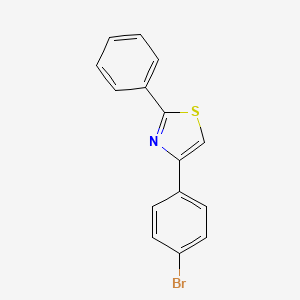
Real Thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Real Thiol is a useful research compound. Its molecular formula is C20H17N3O7 and its molecular weight is 411.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiol-Click Chemistry in Synthesis and Materials Applications
Thiol-click chemistry is recognized for its potential in chemical synthesis and materials applications. Thiols can react with a wide range of chemical species under benign conditions, yielding high yields. This property extends their utility to applications in chemical, biological, physical, materials, and engineering fields. The critical review by Hoyle, Lowe, and Bowman (2010) provides insight into emerging applications and new mechanistic understandings of thiol-click chemistry in its various forms (Hoyle, Lowe, & Bowman, 2010).
Thiol Reactive Probes and Chemosensors
Thiols play critical roles in physiological and pathological processes, making the selective detection of thiols using reaction-based probes and sensors crucial in research and disease diagnosis. Peng et al. (2012) focus on the design of fluorescent and colorimetric probes and sensors for thiol detection. These methods are based on various reactions like nucleophilic addition and substitution, Michael addition, and metal-sulfur interactions (Peng et al., 2012).
Thiol-yne Click/Coupling Chemistry in Polymer and Materials Synthesis
The thiol-yne reaction, a subset of thiol-click chemistry, is gaining interest for its applications in polymer synthesis and modification. Lowe (2014) highlights its use in network/gel syntheses, polymer synthesis, and copolymer modification, as well as in the preparation of dendrimers and hyperbranched polymers and surface modification (Lowe, 2014).
Thiol-addition Reactions in Thiol Recognition
Developing probes for thiols has been a significant area of research due to their biological importance. Yin et al. (2013) review thiol-addition reactions and their applications in thiol recognition, focusing on color and emission changes and electrochemical recognition. The simplicity of thiol-addition reactions makes them ideal for thiol-sensing probes (Yin et al., 2013).
Eigenschaften
IUPAC Name |
2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDTNMOOIIYSL-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)
![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

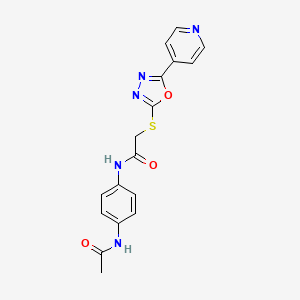
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)

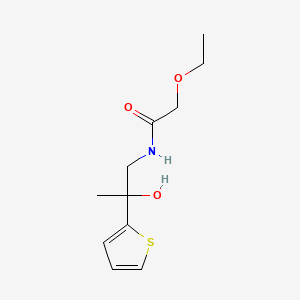
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
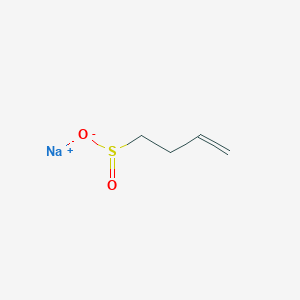
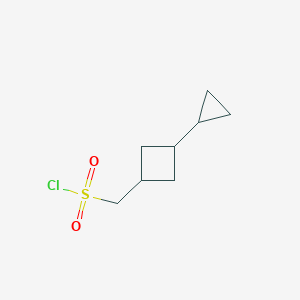
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)

